tert-Butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfonylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-7-5-8(6-7)16(4,13)14/h7-8H,5-6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUQLFEADJCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs, their substituents, molecular weights, and commercial availability:
Q & A
Q. What are the recommended synthetic routes for tert-butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions using palladium catalysts (e.g., BrettPhos Precatalyst) with sodium tert-butoxide as a base in aprotic solvents like 1,4-dioxane under inert atmospheres . Optimization includes:
- Temperature control (e.g., 50°C for 30 minutes to minimize side reactions).
- Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.
- Monitoring reaction progress via TLC or LC-MS.
For methylsulfonyl introduction, oxidation of thioether intermediates using oxidizing agents like mCPBA or hydrogen peroxide is common .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopy : H/C NMR to confirm cyclobutyl ring geometry (trans-configuration) and methylsulfonyl group integration .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%); retention time comparison against standards .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragment patterns .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Protect from moisture and light; store under argon at 2–8°C in sealed amber vials .
- Decomposition Risks : Avoid strong acids/bases (may cleave the carbamate) or prolonged exposure to oxygen (risk of sulfonyl group oxidation) .
- Handling : Use gloveboxes for air-sensitive steps; monitor for color changes (yellowing indicates degradation) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Predict cyclobutyl ring strain and methylsulfonyl group electronic effects on nucleophilic substitution sites .
- Molecular Docking : Screen derivatives against enzymatic targets (e.g., kinases) to prioritize synthesis .
- MD Simulations : Assess conformational flexibility in solvent environments (e.g., water/DMSO mixtures) .
Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., stereochemical discrepancies)?
- Methodological Answer :
- Control Experiments : Replicate conditions with chiral HPLC to isolate enantiomers .
- Kinetic Studies : Vary temperature/pH to identify rate-determining steps influencing stereoselectivity .
- Cross-Validation : Compare H NMR coupling constants (e.g., J = 8–10 Hz for trans-cyclobutane) with X-ray crystallography data .
Q. What mechanistic insights explain the methylsulfonyl group’s impact on cyclobutyl ring conformation and reactivity?
- Methodological Answer :
- Steric Effects : The sulfonyl group imposes 1,3-diaxial strain, flattening the cyclobutane ring and increasing electrophilicity at adjacent carbons .
- Electronic Effects : Sulfone’s electron-withdrawing nature polarizes the ring, enhancing susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling) .
Q. How do solvent polarity and catalyst selection impact Buchwald-Hartwig amination efficiency?
- Methodological Answer :
- Solvent Screening : Use polar aprotic solvents (e.g., DMF) to stabilize Pd intermediates; avoid coordinating solvents (e.g., THF) .
- Catalyst Optimization : Test Pd/Pd systems (e.g., XPhos vs. SPhos) to balance turnover number and side-product formation .
Q. What orthogonal protection/deprotection strategies enable selective modification of the carbamate group?
- Methodological Answer :
- Acid Sensitivity : Cleave tert-butyl carbamate with TFA/DCM (1:1 v/v) while preserving methylsulfonyl groups .
- Enzymatic Hydrolysis : Use lipases in buffered solutions (pH 7.4) for regioselective deprotection .
Q. Which in vitro assays evaluate membrane permeability and target engagement of derivatives?
- Methodological Answer :
Q. How can multivariate analysis (DoE) accelerate multi-step synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
